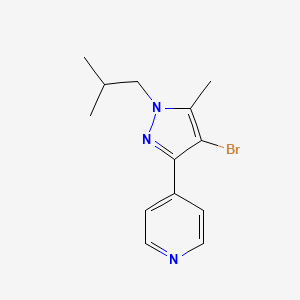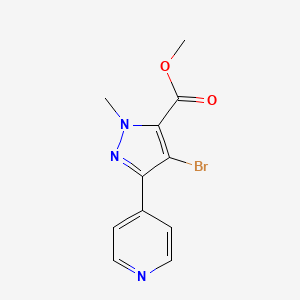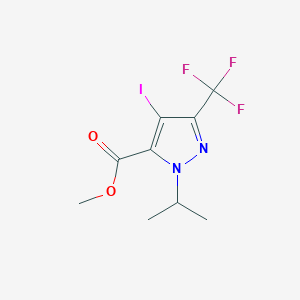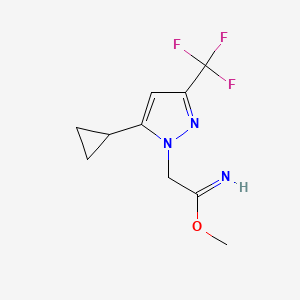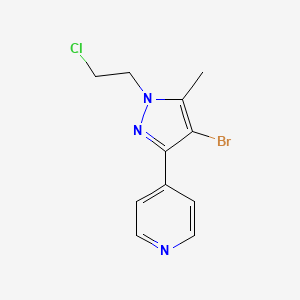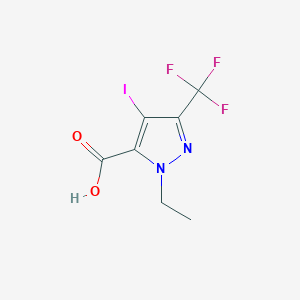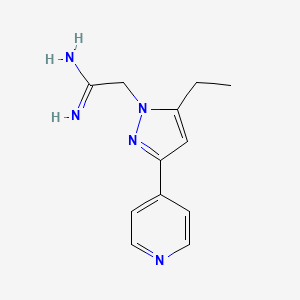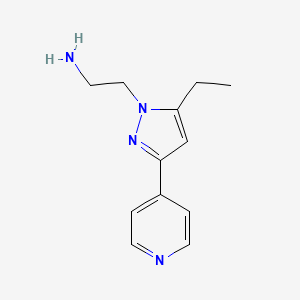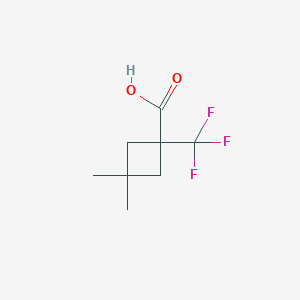
Acide 3,3-diméthyl-1-(trifluorométhyl)cyclobutane-1-carboxylique
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for “3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid” is 1S/C8H11F3O2/c1-7(2)3-4(6(12)13)5(7)8(9,10)11/h4-5H,3H2,1-2H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Pharmaceutiques
Ce composé est utilisé dans la recherche pharmaceutique pour le développement de nouveaux médicaments. Sa structure unique en fait un candidat pour la création de nouveaux médicaments à petites molécules . Il peut servir de bloc de construction pour les principes actifs pharmaceutiques (API) en raison de sa bioactivité potentielle provenant du groupe trifluorométhyle.
Science des matériaux
En science des matériaux, cet acide peut être impliqué dans la synthèse de matériaux avancés. Son noyau cyclobutane pourrait conférer une rigidité aux polymères ou à d'autres matériaux, améliorant ainsi leur intégrité structurale et leur stabilité thermique .
Synthèse chimique
En tant que réactif en synthèse chimique, l'acide 3,3-diméthyl-1-(trifluorométhyl)cyclobutane-1-carboxylique est précieux pour l'introduction du groupe trifluorométhyle dans d'autres composés. Ce groupe est connu pour augmenter la lipophilie et la stabilité métabolique des molécules .
Chimie analytique
En chimie analytique, ce composé pourrait être utilisé comme standard ou matériau de référence en chromatographie et en spectrométrie de masse. Sa structure et ses propriétés bien définies permettent une calibration précise et un développement de méthode .
Recherche en sciences de la vie
L'acide trouve des applications dans la recherche en sciences de la vie, en particulier dans l'étude du métabolisme cellulaire et des interactions enzyme-substrat. Le groupe trifluorométhyle peut être une sonde utile pour comprendre l'interaction de petites molécules avec les systèmes biologiques.
Applications industrielles
Industriellement, ce composé pourrait être utilisé dans la fabrication d'agrochimiques ou comme intermédiaire dans la production de molécules organiques plus complexes. Sa stabilité dans diverses conditions le rend approprié pour des applications à grande échelle .
Mécanisme D'action
The mechanism of action for “3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid” is not specified in the search results. As this compound is typically used for research purposes, its mechanism of action would likely depend on the specific context of the research.
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Analyse Biochimique
Biochemical Properties
3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of trifluoromethylation. This compound interacts with various enzymes and proteins, facilitating the transfer of the trifluoromethyl group to target molecules. The interaction with enzymes such as cytochrome P450 and other oxidoreductases is crucial for its biochemical activity. These interactions often involve the formation of transient complexes, where the trifluoromethyl group is transferred to the substrate, resulting in modified biochemical properties of the target molecules .
Cellular Effects
The effects of 3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby affecting downstream pathways involved in cell proliferation, differentiation, and apoptosis. Additionally, 3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Molecular Mechanism
At the molecular level, 3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group of the compound is known to form strong interactions with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by binding to DNA or interacting with transcriptional machinery. The molecular mechanism involves the formation of stable adducts with target biomolecules, resulting in altered biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression. These temporal effects are crucial for understanding the potential therapeutic applications of the compound .
Dosage Effects in Animal Models
The effects of 3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects may occur, including disruption of normal cellular processes and induction of oxidative stress. These dosage-dependent effects are critical for determining the safe and effective use of the compound in therapeutic applications .
Metabolic Pathways
3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is involved in several metabolic pathways, primarily those related to its trifluoromethylation activity. The compound interacts with enzymes such as cytochrome P450, which facilitate its metabolism and incorporation into biochemical pathways. These interactions can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in target tissues. The distribution pattern of the compound is influenced by its chemical properties, including its hydrophobicity and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of 3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is determined by targeting signals and post-translational modifications. The compound is often directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. This localization is crucial for its activity, as it ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical pathways .
Propriétés
IUPAC Name |
3,3-dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O2/c1-6(2)3-7(4-6,5(12)13)8(9,10)11/h3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSVRBYMUOQECJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




